N-(6-bromo-4-oxo-1,4-dihydroquinazolin-2-yl)-4-fluorobenzamide
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Overview
Description
N-(6-bromo-4-oxo-1,4-dihydroquinazolin-2-yl)-4-fluorobenzamide is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-4-oxo-1,4-dihydroquinazolin-2-yl)-4-fluorobenzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Fluorobenzamide Formation: The final step involves the coupling of the brominated quinazolinone with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-4-oxo-1,4-dihydroquinazolin-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the quinazolinone core can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(6-bromo-4-oxo-1,4-dihydroquinazolin-2-yl)-4-fluorobenzamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(6-bromo-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine hydrochloride: Another quinazolinone derivative with potential biological activity.
4-(6-bromo-4-oxo-1,4-dihydroquinazolin-2-yl)butanoic acid: A structurally similar compound with different functional groups.
Uniqueness
N-(6-bromo-4-oxo-1,4-dihydroquinazolin-2-yl)-4-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The specific arrangement of these atoms may confer distinct properties compared to other quinazolinone derivatives.
Properties
IUPAC Name |
N-(6-bromo-4-oxo-3H-quinazolin-2-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFN3O2/c16-9-3-6-12-11(7-9)14(22)20-15(18-12)19-13(21)8-1-4-10(17)5-2-8/h1-7H,(H2,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNVMDGHKUBFAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(C=C(C=C3)Br)C(=O)N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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